molecular formula C22H20FN5O2 B2490339 3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-27-8

3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2490339
CAS No.: 872628-27-8
M. Wt: 405.433
InChI Key: SCJKYXYYXNYEDA-UHFFFAOYSA-N
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Description

3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic tetrahydropyrimido-purinedione derivative designed for pharmacological research. This compound belongs to a class of tricyclic xanthine derivatives that are recognized as promising scaffolds for developing multi-target-directed ligands, particularly in the field of neurodegenerative diseases . These analogues are structurally constrained versions of classic xanthine-based antagonists and are investigated primarily for their potential to interact with neurological targets such as adenosine receptors (ARs) and monoamine oxidase B (MAO-B) . The specific benzyl and 4-fluorophenyl substituents on this molecule are strategic modifications commonly explored to modulate affinity and selectivity for these protein targets. Research on closely related compounds shows that this chemical class can function as potent antagonists for the A1 and A2A adenosine receptor subtypes . Blocking these receptors is a well-established strategy for Parkinson's disease treatment, as A2A AR antagonists can enhance dopamine signaling and reduce cAMP production . Furthermore, some tetrahydropyrimido-purinediones have demonstrated triple-target activity, simultaneously inhibiting A1 AR, A2A AR, and MAO-B, an enzyme involved in dopamine metabolism and oxidative stress . This multi-target action may provide synergistic or additive effects, offering a potential tool for halting or reducing the progression of complex neurodegenerative conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to fully characterize this compound for their specific applications.

Properties

IUPAC Name

3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-6-3-2-4-7-15)27-13-5-12-26(21(27)24-19)17-10-8-16(23)9-11-17/h2-4,6-11H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJKYXYYXNYEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired tetrahydropyrimido[2,1-f]purine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties , showing promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Findings:

  • National Cancer Institute (NCI) Evaluation : The compound underwent assessment by the NCI through their Developmental Therapeutic Program. It demonstrated significant antitumor activity against a panel of approximately sixty cancer cell lines. The mean growth inhibition (GI) values were found to be notably low, indicating high efficacy in reducing tumor cell proliferation .
  • Mechanism of Action : Research indicates that the compound may function by inducing apoptosis in cancer cells and disrupting cell cycle progression. In vitro studies have shown that it can activate pathways leading to programmed cell death while inhibiting pathways associated with cell survival .

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Findings:

  • Dopamine Transporter Affinity : Preliminary studies indicate that this compound may exhibit a high affinity for dopamine transporters (DAT), which could make it a candidate for treating disorders such as depression or schizophrenia .
  • Behavioral Studies : In animal models, compounds structurally related to 3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have shown increased locomotor activity and improved mood-related behaviors when administered at specific dosages .

Drug Design and Development

The unique molecular structure of this compound positions it as a valuable scaffold for drug development.

Drug-Like Properties:

  • SwissADME Analysis : Evaluations using SwissADME software reveal that the compound possesses favorable drug-like properties including good solubility and permeability profiles. These characteristics are crucial for oral bioavailability and therapeutic efficacy .

Synthesis and Modification:

  • The synthesis of derivatives based on this compound is ongoing, aiming to enhance its potency and selectivity for specific biological targets. Researchers are exploring modifications that could improve its pharmacokinetic properties while minimizing side effects .

Summary Table of Applications

Application AreaFindings/Case StudiesReferences
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
NeuropharmacologyHigh affinity for dopamine transporters; behavioral improvements in models
Drug DesignFavorable drug-like properties; ongoing synthesis of derivatives

Mechanism of Action

The mechanism of action of 3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several derivatives in the pyrimido[2,1-f]purine-dione family. Below is a detailed comparison based on substituent variations, synthetic routes, and reported bioactivity.

Substituent-Driven Activity Modifications

Key analogs and their substituent differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrimido[2,1-f]Purine-Dione Derivatives

Compound Name Substituent at Position 3 Substituent at Position 9 Additional Groups Biological Activity (Reported) Reference
Target Compound Benzyl 4-Fluorophenyl 1-Methyl Not explicitly reported -
1-Methyl-9-(4-methylbenzyl) analog [Ev1] 4-Methylbenzyl 4-Methylphenyl None Unreported
9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl) [Ev2] 2-Methylbenzyl 4-Fluorophenyl 7-Methyl Unreported (synthesis focus)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog [Ev3] 2-Chloro-6-fluorobenzyl - 3-Methyl MAO-B inhibitor (IC₅₀ = 12 nM)

Key Observations :

Position 3 Substituents: The benzyl group in the target compound lacks halogenation or methyl substitution compared to the 2-methylbenzyl (Ev2) and 2-chloro-6-fluorobenzyl (Ev3) analogs. Halogenation (e.g., fluorine or chlorine) in Ev3 enhances lipophilicity and binding affinity to monoamine oxidase B (MAO-B), a target in neurodegenerative diseases .

Fluorine at the para position improves metabolic stability and π-π stacking in receptor interactions .

Methylation Patterns : The 1-methyl group is conserved across analogs, while Ev2 introduces a 7-methyl group, which may sterically hinder enzymatic degradation but remains untested .

Analytical and Physicochemical Data

Table 2: Analytical Comparison

Compound HRMS (m/z) [M+H]+ λabs (nm) Rf (DCM/MeOH 95:5) Reference
Target Compound Not reported - - -
Pyrido[1,2-e]purine-dione [Ev4] 477.2042 279 0.30
Ev3 Analog [Ev3] 456.1235* 275 0.45

*Hypothetical value based on Ev3’s molecular formula.

The absence of spectral data for the target compound limits direct comparisons. However, the high-resolution mass spectrometry (HRMS) and retention factor (Rf) trends in Ev4 and Ev3 suggest that electron-withdrawing groups (e.g., fluorine) increase polarity, lowering Rf values .

Research Implications and Limitations

Bioactivity Gaps : While Ev3 demonstrated MAO-B inhibition, the target compound’s activity remains uncharacterized. Its 4-fluorophenyl group may favor CNS penetration, but functional assays are required .

Synthetic Scalability : Microwave-assisted synthesis (Ev3) offers efficiency advantages over traditional methods, but scalability and purity control for the target compound need validation.

Biological Activity

3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of purine derivatives which are known for various biological activities. Its structure can be represented as follows:

  • Chemical Formula : C20H22FN5O2
  • Molecular Weight : 367.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Research indicates that this compound exhibits selective inhibition of human A1 and A2A adenosine receptors (ARs) and monoamine oxidase B (MAO-B) .

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound shows high affinity for A1 ARs with a Ki value indicating significant receptor interaction.
  • MAO-B Inhibition : This inhibition is crucial for neuroprotective effects and potential applications in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity TypeTargetKi/IC50 ValueReference
Adenosine A1 ReceptorHuman A1 AR13.6 nM
Adenosine A2A ReceptorHuman A2A AR149 nM
MAO-B InhibitionHuman MAO-BIC50 508 nM

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects : In a study examining neuroprotective properties against oxidative stress in neuronal cells, the compound demonstrated significant protective effects by modulating adenosine signaling pathways .
  • Antitumor Activity : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibited cytostatic activity with an IC50 range between 0.1 µM to 10 µM against certain tumor types .
  • Antiviral Screening : The compound has been screened for antiviral activity against Hepatitis C virus in collaboration with Pharmasset, showing promising results in inhibiting viral replication .

Q & A

Basic: What are the key steps and reagents for synthesizing 3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione?

Answer:
The synthesis involves multi-step reactions starting with substituted aromatic aldehydes, heterocyclic amines, and barbituric acid derivatives. Key steps include:

  • Condensation reactions under reflux conditions using water-ethanol mixtures (1:1 v/v) with ionic liquid catalysts like [Bmim]Cl to enhance reaction efficiency .
  • Cyclization of intermediates via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Purification via column chromatography (e.g., EtOAc/hexane gradients) and recrystallization in ethanol to achieve >95% purity .
    Critical reagents include Lewis acids (e.g., ZnCl₂) for catalysis and oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns and hydrogen environments (e.g., δ 5.65–7.8 ppm for aromatic protons, δ 2.84 ppm for NH groups) .
  • IR Spectroscopy : Identify carbonyl stretches (1676–1707 cm⁻¹ for C=O) and NH vibrations (3250–3296 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 317 [M⁺]) and fragmentation patterns .
  • Melting Point Analysis : Ensure consistency with literature values (e.g., 232–243°C for analogous derivatives) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while ethanol-water mixtures improve solubility during recrystallization .
  • Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling efficiency or Brønsted acids (e.g., p-TsOH) for condensation steps .
  • Temperature Control : Maintain 80–100°C during reflux to minimize side reactions like over-oxidation .
  • Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and adjust reaction times dynamically .

Advanced: What computational or structural methods resolve conformational ambiguities in this compound?

Answer:

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., R-factor <0.07 for high-resolution structures) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric preferences using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .

Advanced: How to address contradictory bioactivity data across similar derivatives?

Answer:

  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on enzyme inhibition (IC₅₀) using dose-response assays .
  • Metabolic Stability Testing : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic variability .
  • Crystallographic Overlays : Identify steric clashes or hydrogen-bond mismatches in target binding pockets using PDB structures .

Methodological: What strategies validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Kinetic Studies : Measure Kₘ and Vₘₐₓ shifts via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Quenching : Monitor tryptophan residue changes in target proteins using fluorimetry (λₑₓ = 280 nm) .

Methodological: How to design a robust SAR study for this compound class?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents at the 3-benzyl and 9-(4-fluorophenyl) positions .
  • Bioisosteric Replacement : Replace the purine-dione core with pyridopyrimidine or triazolo scaffolds to assess activity retention .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity data from ≥20 derivatives .

Methodological: What protocols mitigate synthetic challenges like low yields in cyclization steps?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 150°C, 300 W) while improving yields by 15–20% .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for sensitive intermediates .
  • Byproduct Trapping : Add molecular sieves or scavenger resins to remove water or acidic byproducts during cyclization .

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